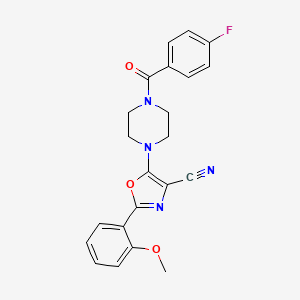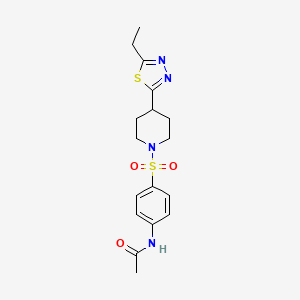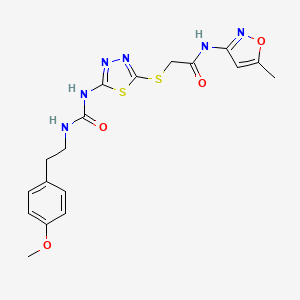
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenoxy)acetate” is a chemical compound with the molecular formula C22H19NO6. It’s related to the class of compounds known as benzofurans, which are organic compounds containing a benzene ring fused to a furan ring . Benzofurans and their derivatives are found in a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran-isoxazole hybrids involves several steps . The process starts with the condensation of resorcinol with acetic acid in the presence of freshly fused ZnCl2 . This is followed by selective O-alkylation of the semi-product by propargyl bromide in the presence of K2CO3 . The resulting product is then subjected to condensation-cyclization process with phenacyl bromide in the presence of potassium carbonate .Molecular Structure Analysis
The molecular structure of “(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenoxy)acetate” includes a benzofuran ring and an isoxazole ring . The InChI code for this compound is 1S/C12H9NO3/c14-7-9-6-12(16-13-9)11-5-8-3-1-2-4-10(8)15-11/h1-6,14H,7H2 .Chemical Reactions Analysis
The chemical reactions involving benzofuran-isoxazole hybrids are diverse and can lead to a wide range of products . Two main reactions can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Wissenschaftliche Forschungsanwendungen
Anticancer Therapeutic Potential
Benzofuran scaffolds have shown extraordinary inhibitory potency against a panel of human cancer cell lines . They have been found to be more effective than a wide array of reference anticancer drugs . This suggests that benzofuran-based compounds, including “(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenoxy)acetate”, could have potential applications in cancer therapy.
Antimicrobial Agents
Benzofuran and its derivatives have been identified as promising structures for the development of new antimicrobial agents . They have been found to be active against different clinically approved targets . This suggests that benzofuran-based compounds could be used to treat a variety of microbial diseases.
Antifungal Agents
Benzoxaboroles, which are related to benzofurans, have been widely applied as antifungal agents . This suggests that benzofuran-based compounds could also have potential applications in the treatment of fungal infections.
Antibacterial Agents
Benzoxaboroles have also been used as antibacterial agents . This suggests that benzofuran-based compounds could be used to treat bacterial infections.
Antiviral Agents
Benzoxaboroles have been used as antiviral agents . This suggests that benzofuran-based compounds could have potential applications in the treatment of viral infections.
Anti-parasite Agents
Benzoxaboroles have been used as anti-parasite agents . This suggests that benzofuran-based compounds could have potential applications in the treatment of parasitic infections.
Anti-inflammatory Agents
Benzoxaboroles have been used as anti-inflammatory agents . This suggests that benzofuran-based compounds could have potential applications in the treatment of inflammatory conditions.
Treatment of Skin Diseases
Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis . This suggests that benzofuran-based compounds could have potential applications in the treatment of skin diseases.
Eigenschaften
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO6/c1-2-25-17-7-9-18(10-8-17)26-14-22(24)27-13-16-12-21(29-23-16)20-11-15-5-3-4-6-19(15)28-20/h3-12H,2,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEXJKLIKSKKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenoxy)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide](/img/structure/B2967781.png)
![1-(2-chlorobenzyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2967783.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2967785.png)
![N-(3,4-dimethoxyphenyl)-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2967786.png)

![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2967789.png)
![2-((4-bromobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2967790.png)


![2-furyl-N-({1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide](/img/structure/B2967793.png)

![2-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2967800.png)

![2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine;hydrochloride](/img/structure/B2967803.png)